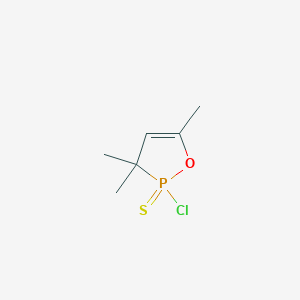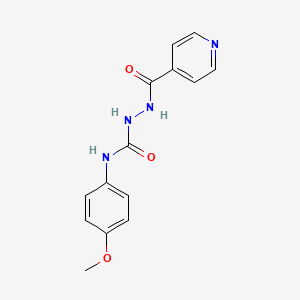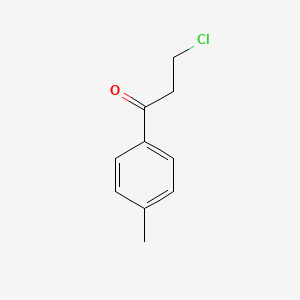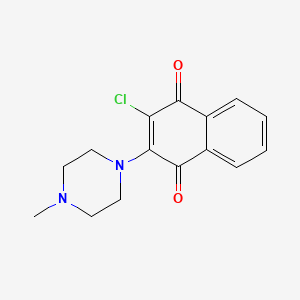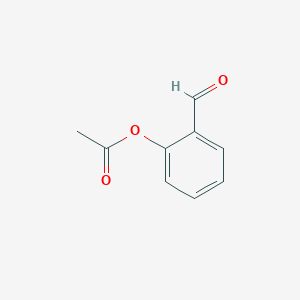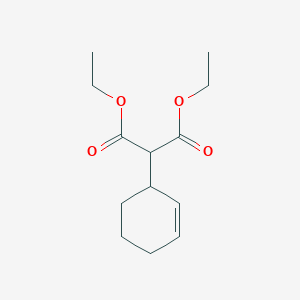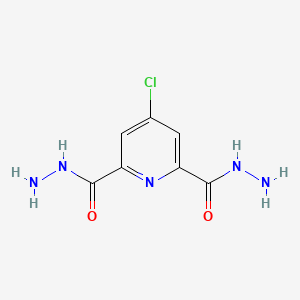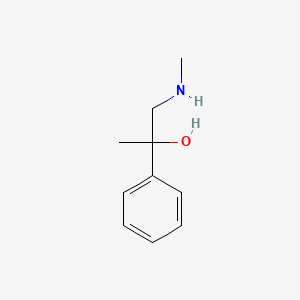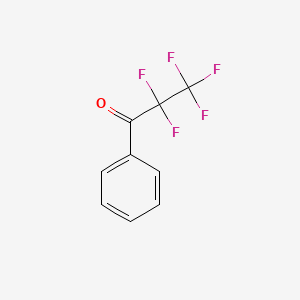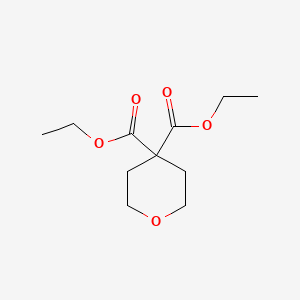
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 g/mol . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” consists of a cyclopentane ring attached to a carboxylic acid group and a 1,3-dioxoisoindol-2-yl group . The exact 3D conformer and other structural details can be found in specialized chemical databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results. For a comprehensive list of physical and chemical properties, it is recommended to refer to specialized chemical databases .Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid: Scientific Research Applications
- This compound has been utilized as a scaffold for generating potential hybrids of thiadiazoline derivatives containing isoindolyl rings, which could have potential biological applications .
- Carboxylic acids, including this compound, may assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
- The compound is involved in novel synthesis methods for creating 1,2-disubstituted cyclopentadienes, which have applications in various organic synthesis processes .
- Detailed safety data sheets for this compound provide information on hazard identification, composition, first-aid measures, and handling and storage guidelines, which are crucial for its industrial use .
- Spectroscopic techniques have been employed to characterize analogs of this compound, indicating its importance in molecular structure analysis .
Pharmaceutical Synthesis
Nanotechnology
Organic Synthesis
Chemical Safety and Handling
Molecular Characterization
Therapeutic Applications
Safety and Hazards
The safety and hazards associated with “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures. For specific safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Wirkmechanismus
Target of Action
The primary target of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is the thromboxane A2 prostanoid (TP) receptor . This receptor plays a crucial role in the regulation of platelet aggregation and vascular tone, making it a significant target in cardiovascular disease.
Mode of Action
The compound interacts with its target, the TP receptor, by acting as an antagonist . It binds to the receptor, preventing the natural ligand, thromboxane A2, from binding and activating the receptor. This inhibits the downstream effects of thromboxane A2, such as platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of the TP receptor affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to produce thromboxane A2, which then activates the TP receptor. By blocking the TP receptor, the compound disrupts this pathway, reducing the effects of thromboxane A2 .
Pharmacokinetics
The compound’scyclopentane-1,3-dione moiety is known to exhibit pKa values typically in the range of carboxylic acids . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties to other carboxylic acid-containing drugs.
Result of Action
The result of the compound’s action is a reduction in the effects of thromboxane A2. This includes a decrease in platelet aggregation and vasoconstriction, which can help to prevent thrombosis and reduce blood pressure .
Eigenschaften
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDAJNZNPBPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291878 |
Source


|
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid | |
CAS RN |
51971-46-1 |
Source


|
| Record name | NSC78869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
